potassium S-(2,5-dihydroxyphenyl) thiosulfate
Overview
Description
Potassium S-(2,5-dihydroxyphenyl) thiosulfate is a chemical compound that belongs to the class of thiosulfonates. Thiosulfonates are characterized by the presence of an S-S(O)_2 bond and are known for their biological activity, particularly when functional groups are present in the aliphatic chain. The presence of hydroxy groups in thiosulfonates like potassium S-(2,5-dihydroxyphenyl) thiosulfate increases their solubility in water, which can be advantageous for various applications .
Synthesis Analysis
The synthesis of thiosulfonates can be achieved through different methods. One approach involves the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates, which allows for the formation of symmetrical and unsymmetrical thiosulfonates. This method has been found to yield thiosulfonates in moderate to excellent yields and can be scaled up for gram-scale reactions. It also offers a pathway for the one-pot synthesis of sulfone and sulfonamide using thiosulfonate as an intermediate . Another method for synthesizing thiosulfonates with functional groups involves the reaction of alkali metal thiosulfonates with oxiranes, which has been demonstrated to yield S-(2-hydroxy-3-chloropropyl) thiosulfonates .
Molecular Structure Analysis
The molecular structure of potassium S-(2,5-dihydroxyphenyl) thiosulfate would include the central thiosulfonate moiety, characterized by the S-S(O)_2 bond. The presence of the 2,5-dihydroxyphenyl group suggests that there are hydroxyl functional groups attached to the benzene ring, which could influence the reactivity and properties of the molecule. However, the specific molecular structure analysis is not detailed in the provided papers .
Chemical Reactions Analysis
Thiosulfonates can undergo various chemical reactions due to their reactive S-S(O)_2 bond. The BF3·OEt2-mediated reaction mentioned earlier involves the formation of a thiyl radical and sulfonyl radical via sulfinyl radical disproportionation, which is a key step in the synthesis of thiosulfonates . Additionally, the reaction of alkali metal thiosulfonates with oxiranes leading to the opening of the oxirane ring indicates that thiosulfonates can act as nucleophiles in ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium S-(2,5-dihydroxyphenyl) thiosulfate are not explicitly discussed in the provided papers. However, it can be inferred that the solubility of thiosulfonates in water is enhanced by the presence of hydroxy groups, which is relevant for potassium S-(2,5-dihydroxyphenyl) thiosulfate due to its dihydroxyphenyl component. The reactivity of thiosulfonates, as demonstrated by the synthesis methods and chemical reactions, suggests that they can be versatile intermediates in organic synthesis .
Scientific Research Applications
Potassium in Soap and Industrial Analysis
Miller and Andrews (1949) described a method for determining potassium in soap and caustic lye, highlighting the industrial importance of potassium analysis. The method involves precipitating potassium as KIO4 and titrating the liberated iodine with standard thiosulfate. This approach is noted for its sensitivity, cost-effectiveness, and suitability for large-scale analysis, which could be relevant for industries dealing with potassium compounds, including potassium S-(2,5-dihydroxyphenyl) thiosulfate (Miller & Andrews, 1949).
Potassium in Agriculture
Römheld and Kirkby (2010) reviewed the future research needs for potassium in agriculture, discussing its role in soils, plant physiology, and nutrition. This review might provide a background for understanding how potassium S-(2,5-dihydroxyphenyl) thiosulfate could impact agricultural practices, particularly in relation to plant health and stress resistance (Römheld & Kirkby, 2010).
Thiosulfate Leaching in Mineral Processing
Aylmore and Muir (2001) discussed the use of thiosulfate in leaching gold and silver, a non-toxic alternative to cyanidation. This research could provide insights into the chemical properties and potential applications of thiosulfate compounds, such as potassium S-(2,5-dihydroxyphenyl) thiosulfate, in mineral processing and recovery (Aylmore & Muir, 2001).
Hydrogen Sulfide in Hypertension
Van Goor et al. (2016) explored the antihypertensive properties of hydrogen sulfide (H2S) and its metabolite thiosulfate. This study could indirectly relate to the biochemical and therapeutic research applications of thiosulfate compounds, highlighting their potential in medical research (Van Goor et al., 2016).
Potassium Solubilizing Bacteria in Soil
Etesami, Emami, and Alikhani (2017) discussed how potassium solubilizing bacteria (KSB) convert insoluble potassium to forms available for plant uptake. Understanding the interaction between such bacteria and potassium compounds could be relevant for agricultural applications of potassium S-(2,5-dihydroxyphenyl) thiosulfate (Etesami, Emami, & Alikhani, 2017).
properties
IUPAC Name |
potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYFYFKMTXKQID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)SS(=O)(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635562 | |
Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88891-36-5 | |
Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does potassium S-(2,5-dihydroxyphenyl)thiosulfate interact with gold surfaces? What makes it unique compared to other sulfur-containing compounds?
A1: Potassium S-(2,5-dihydroxyphenyl)thiosulfate, classified as a Bunte salt, exhibits a unique interaction with gold surfaces. [] This compound forms self-assembled monolayers (SAMs) by chemisorption, leading to the creation of a stable Au-S bond. [] During this process, the S-SO3 bond within the thiosulfate molecule undergoes cleavage, releasing the sulfite moiety. []
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